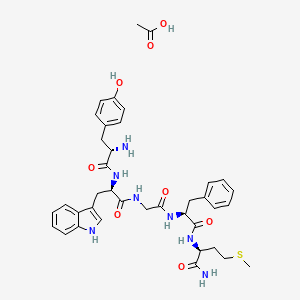
(D-Trp2)-methionine enkephalinamide*acet ate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(D-Trp2)-methionine enkephalinamide*acetate is a synthetic peptide analog of the naturally occurring enkephalins, which are endogenous opioid peptides. These compounds are known for their role in modulating pain and other physiological functions by interacting with opioid receptors in the nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (D-Trp2)-methionine enkephalinamide*acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like HBTU or DIC to form peptide bonds.
Deprotection Steps: Removing protecting groups from amino acids to allow for further reactions.
Cleavage from Resin: Using TFA to release the peptide from the resin.
Industrial Production Methods
Industrial production may involve large-scale SPPS with automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methionine residues can undergo oxidation to form methionine sulfoxide.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various amino acid derivatives and coupling reagents.
Major Products Formed
Oxidation Products: Methionine sulfoxide.
Reduction Products: Free thiols from disulfide bonds.
Substitution Products: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Chemistry
Peptide Synthesis: Used as a model compound for studying peptide synthesis techniques.
Analytical Chemistry: Employed in the development of analytical methods for peptide characterization.
Biology
Receptor Binding Studies: Investigated for its interaction with opioid receptors.
Signal Transduction: Studied for its role in modulating cellular signaling pathways.
Medicine
Pain Management: Potential therapeutic agent for pain relief.
Neurological Disorders: Explored for its effects on neurological conditions like epilepsy and depression.
Industry
Pharmaceutical Development: Used in the development of new peptide-based drugs.
Biotechnology: Applied in the production of peptide-based biotechnological products.
Mechanism of Action
(D-Trp2)-methionine enkephalinamide*acetate exerts its effects by binding to opioid receptors (mu, delta, and kappa) in the nervous system. This binding triggers a cascade of intracellular events, leading to the modulation of pain signals and other physiological responses. The molecular targets include G-protein coupled receptors, which activate downstream signaling pathways involving adenylate cyclase inhibition, potassium channel activation, and calcium channel inhibition.
Comparison with Similar Compounds
Similar Compounds
Methionine Enkephalin: A naturally occurring enkephalin with similar opioid receptor binding properties.
Leucine Enkephalin: Another endogenous enkephalin with a different amino acid sequence.
Synthetic Peptide Analogs: Various synthetic analogs designed to enhance stability, potency, or selectivity.
Uniqueness
(D-Trp2)-methionine enkephalinamide*acetate is unique due to the presence of the D-tryptophan residue at the second position, which can enhance its stability and resistance to enzymatic degradation. This modification may also alter its binding affinity and selectivity for different opioid receptors, potentially leading to distinct pharmacological effects.
Properties
Molecular Formula |
C38H47N7O8S |
|---|---|
Molecular Weight |
761.9 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C36H43N7O6S.C2H4O2/c1-50-16-15-29(33(38)46)42-36(49)30(18-22-7-3-2-4-8-22)41-32(45)21-40-35(48)31(19-24-20-39-28-10-6-5-9-26(24)28)43-34(47)27(37)17-23-11-13-25(44)14-12-23;1-2(3)4/h2-14,20,27,29-31,39,44H,15-19,21,37H2,1H3,(H2,38,46)(H,40,48)(H,41,45)(H,42,49)(H,43,47);1H3,(H,3,4)/t27-,29-,30-,31+;/m0./s1 |
InChI Key |
SUVKTSROSXUAPN-DNDWANHSSA-N |
Isomeric SMILES |
CC(=O)O.CSCC[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |
Canonical SMILES |
CC(=O)O.CSCCC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



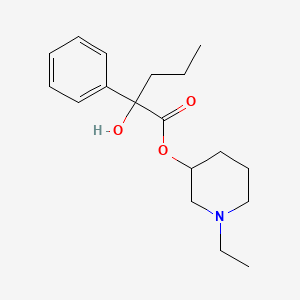
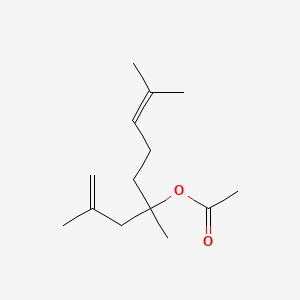
![2-amino-3-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13784562.png)
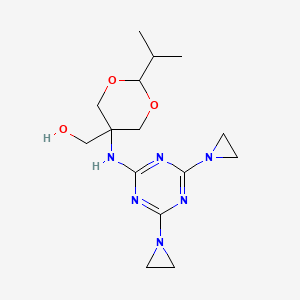

![1-[1-[3-[1,3-Dioxolan-2-yl-2-(4-fluorophenyl)]propyl]piperidin-4-yl]-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B13784590.png)

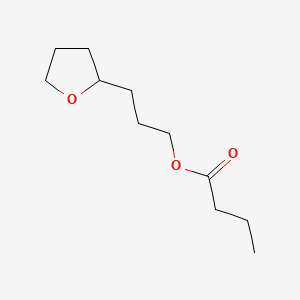
![4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one](/img/structure/B13784614.png)
![2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl acetate](/img/structure/B13784618.png)
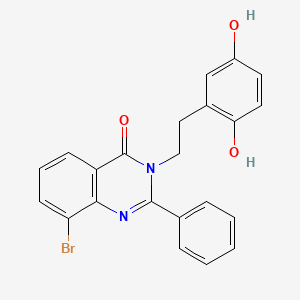
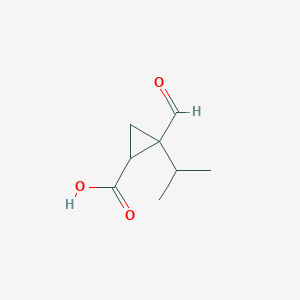
![2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+)](/img/structure/B13784627.png)
